![molecular formula C17H15N3O3 B5621984 N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621984.png)
N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
The study of compounds such as N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide often focuses on their synthesis, structural analysis, and potential applications in various fields, including medicinal chemistry and material science. These compounds are typically explored for their unique chemical and physical properties, which can be leveraged in drug design, materials engineering, and chemical sensors.
Synthesis Analysis
Synthesis of similar compounds involves multi-step organic reactions, starting from basic building blocks to achieve the desired complex structures. For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves condensation and cyclization reactions to incorporate various functional groups into the pyrazolobenzothiazine ring system, showcasing the complexity and versatility in synthesizing these compounds (Ahmad et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the compound's geometric configuration, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties. The structural analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, revealed specific hydrogen bonding patterns and molecular conformations (Nayak et al., 2014).
properties
IUPAC Name |
N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(18-11-13-5-2-1-3-6-13)12-20-17(22)9-8-14(19-20)15-7-4-10-23-15/h1-10H,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGURTZHWCUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide |
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